molecular formula C14H15N3O2S B2700841 N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021266-56-7

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2700841
CAS No.: 1021266-56-7
M. Wt: 289.35
InChI Key: WEKSNVGOXNBWKQ-UHFFFAOYSA-N
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Description

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide are largely influenced by the thiazole ring. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Cellular Effects

These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact cellular effects would depend on the specific interactions of the compound with cellular components.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully elucidated. Thiazole derivatives are known to interact with various biomolecules. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method involves the reaction of 2-aminothiazole with an appropriate benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents at the thiazole ring.

Scientific Research Applications

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Known for its anticonvulsant activity.

    N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: Exhibits potent inhibition of tubulin polymerization.

Uniqueness

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the benzamide moiety

Biological Activity

N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, efficacy, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring connected to a benzamide moiety with a methylamino substituent. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of thiazole derivatives, including those similar to this compound.

Key Findings:

  • Compounds with thiazole rings have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.06 to 1.88 mg/mL, indicating varying degrees of potency .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMIC (mg/mL)Bacterial Strains
Compound A0.06Staphylococcus aureus
Compound B0.47Escherichia coli
Compound C1.88Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Mechanism of Action:

  • The compound has shown efficacy in inhibiting cell proliferation in breast cancer (MCF-7 and SK-BR-3) and lung cancer (A549 and H1975) cells.
  • Inhibition of the epidermal growth factor receptor (EGFR) and HER2 kinase activity has been confirmed, suggesting a targeted action mechanism against these pathways .

Case Studies:

  • Study on MCF-7 Cells:
    • The compound exhibited an IC50 value indicating strong anti-proliferative effects, leading to apoptosis in a concentration-dependent manner.
    • Flow cytometry analysis revealed increased apoptosis rates with higher doses .
  • SK-BR-3 Cell Line Study:
    • Notably, the compound showed selective toxicity towards cancerous cells while sparing healthy breast cells (MCF-10A), highlighting its therapeutic potential with reduced side effects .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-725.7240
SK-BR-315.3055
A54930.0035

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure.

Key Observations:

  • Substituents on the thiazole ring significantly affect antimicrobial potency; for instance, introducing electron-withdrawing groups tends to enhance activity.
  • The presence of a methylamino group appears beneficial for anticancer efficacy, as seen in various derivatives tested .

Properties

IUPAC Name

N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-15-12(18)8-7-11-9-20-14(16-11)17-13(19)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKSNVGOXNBWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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